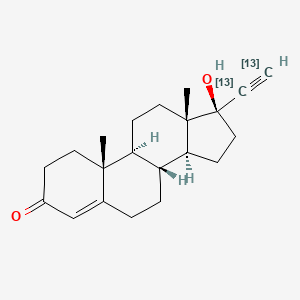
Ethisterone-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethisterone-13C2: . It is a stable isotope-labeled compound, specifically a deuterated version of ethisterone, which is used primarily in scientific research. This compound serves as an intermediate in the synthesis of spironolactone and is a metabolite of danazol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethisterone-13C2 can be synthesized through various organic synthesis routes, involving the modification of testosterone or similar steroid structures. The key steps typically include:
Functional Group Modifications: Introduction of the ethynyl group at the 17α-position.
Isotopic Labeling: Incorporation of the 13C isotopes at specific positions in the steroid framework.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure the precise incorporation of 13C isotopes while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethisterone-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution Reactions: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form this compound-3-one.
Reduction Products: Reduction can yield this compound-17α-ol.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethisterone-13C2 is extensively used in scientific research due to its labeled isotopes, which facilitate the study of metabolic pathways and biochemical processes. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism by which Ethisterone-13C2 exerts its effects involves its interaction with specific molecular targets and pathways. As a synthetic progestogen, it binds to progesterone receptors, influencing gene expression and cellular functions. The exact molecular pathways and targets can vary depending on the biological context and the specific research application.
Comparison with Similar Compounds
Ethisterone-13C2 is compared with other similar compounds, such as:
Testosterone: Similar structure but lacks the ethynyl group.
Danazol: A metabolite of this compound, used in medical applications.
Spironolactone: An intermediate in the synthesis of this compound, used as a diuretic and anti-androgen.
Uniqueness: this compound is unique due to its labeled isotopes, which make it particularly useful in tracing and studying biochemical processes. Its synthetic nature allows for precise modifications, enabling researchers to explore various biological and chemical phenomena.
Conclusion
This compound is a valuable compound in scientific research, offering insights into biochemical processes and aiding in the development of new pharmaceuticals. Its unique isotopic labeling and synthetic versatility make it an essential tool for researchers across multiple disciplines.
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1+1,4+1 |
InChI Key |
CHNXZKVNWQUJIB-QBZTVGGJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4([13C]#[13CH])O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
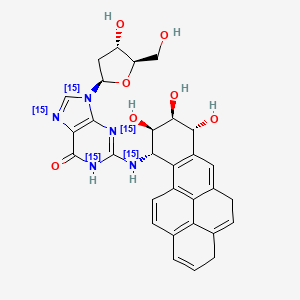
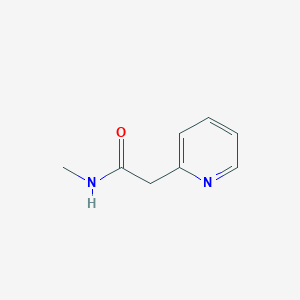
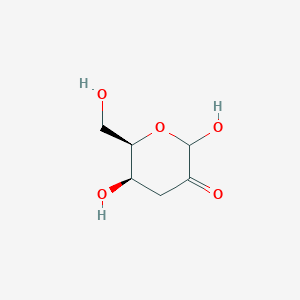

![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
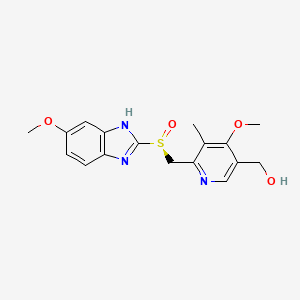
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
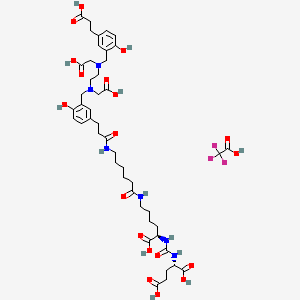
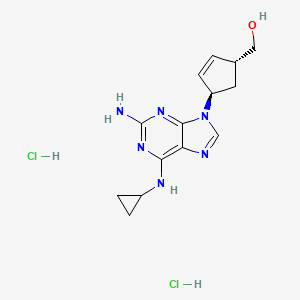

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
